Methandrostenolone

Description

Properties

IUPAC Name |

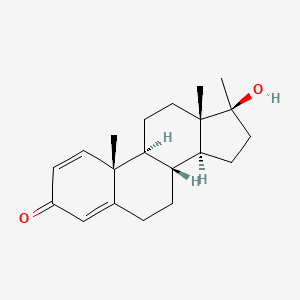

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALNWXLMVGSFR-HLXURNFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023276 | |

| Record name | Methandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN ALC, CHLOROFORM, GLACIAL ACETIC ACID; SLIGHTLY SOL IN ETHER; INSOL IN WATER | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone and ether, WHITE CRYSTALS OR WHITE, CRYSTALLINE POWDER | |

CAS No. |

72-63-9 | |

| Record name | Methandrostenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methandrostenolone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metandienone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metandienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metandienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metandienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANDROSTENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COZ1R7EOCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163-164 °C, 163.5 °C | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Interaction of Methandrostenolone with the Androgen Receptor: A Technical Guide

This guide provides an in-depth examination of the molecular mechanisms underpinning the interaction between methandrostenolone and the androgen receptor (AR). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere description of effects to a detailed exploration of the binding kinetics, conformational changes, and downstream signaling events that define this compound's androgenic activity. We will dissect the experimental methodologies used to characterize this interaction, offering both the "how" and the "why" behind the protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Androgen Receptor as a Ligand-Activated Transcription Factor

The androgen receptor is a member of the nuclear receptor superfamily, functioning as a ligand-inducible transcription factor. In its unliganded state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP90, which maintain it in a conformation ready for ligand binding. Upon binding by an androgen like testosterone or dihydrotestosterone (DHT), the AR undergoes a series of conformational changes. This transformation facilitates the dissociation of HSPs, dimerization of the receptor, and its subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulatory proteins and initiating the transcription of genes responsible for the development and maintenance of male secondary sexual characteristics and other physiological processes.

This compound: A Synthetic Androgen with High Oral Bioavailability

This compound, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone. Its chemical structure is modified in two key ways: the addition of a methyl group at the C17-alpha position and the introduction of a double bond between the C1 and C2 positions. The C17-alpha methylation significantly reduces hepatic metabolism, granting it high oral bioavailability, a characteristic not shared by native testosterone. The C1-C2 double bond alters the three-dimensional shape of the steroid, which in turn influences its binding affinity for the androgen receptor and its overall anabolic to androgenic ratio.

Mechanism of Action: this compound's Engagement with the Androgen Receptor

The primary mechanism of action for this compound is its direct binding to and activation of the androgen receptor. While it is a potent agonist, its interaction with the AR exhibits nuances that differentiate it from endogenous androgens.

Binding Affinity and Kinetics

This compound binds to the androgen receptor with a lower affinity compared to dihydrotestosterone (DHT). This can be quantitatively assessed using competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the relative binding affinity of this compound for the androgen receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled androgen (e.g., ³H-DHT) to the AR.

Materials:

-

Purified recombinant human androgen receptor or cell lysates containing AR.

-

Radiolabeled ligand (e.g., [³H]dihydrotestosterone).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Scintillation fluid and scintillation counter.

Step-by-Step Methodology:

-

Preparation of AR: Prepare cell lysates from a source rich in AR (e.g., LNCaP cells) or use purified recombinant AR.

-

Incubation: In a series of microcentrifuge tubes, combine a fixed concentration of AR and radiolabeled ligand with increasing concentrations of unlabeled this compound. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled DHT (non-specific binding).

-

Equilibrium: Incubate the mixtures at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Separate bound from free radioligand. A common method is hydroxylapatite (HAP) assay, where the HAP slurry binds the AR-ligand complex. Centrifuge and wash the HAP pellets to remove unbound ligand.

-

Quantification: Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Presentation: Comparative Binding Affinities

| Compound | Relative Binding Affinity (RBA) vs. DHT |

| Dihydrotestosterone (DHT) | 100% |

| Testosterone | ~50% |

| This compound | ~20-60% (Varies by study) |

This table presents representative data. Actual values can vary based on experimental conditions.

Conformational Changes and Receptor Activation

Upon binding of this compound, the AR undergoes a critical conformational change. This involves the repositioning of Helix 12 in the ligand-binding domain (LBD), which creates a binding surface for coactivator proteins. This "agonist conformation" is essential for the transcriptional activity of the receptor.

Diagram: Ligand-Induced Androgen Receptor Activation

In Vitro Effects of Methandrostenolone on Muscle Cell Differentiation

Executive Summary

This technical guide details the in vitro assessment of Methandrostenolone (17

Part 1: Pharmacodynamics & Molecular Mechanism

This compound acts primarily as an agonist of the nuclear Androgen Receptor (AR), though its binding affinity is significantly lower than that of Dihydrotestosterone (DHT) or Testosterone. Its potent anabolic phenotype in vivo is often attributed to reduced binding to Sex Hormone Binding Globulin (SHBG) and metabolic resistance; however, in a controlled in vitro environment (C2C12), its mechanism is dissected into Genomic and Non-Genomic pathways.

Genomic vs. Non-Genomic Signaling[1]

-

Genomic Pathway (Classical): this compound diffuses through the sarcolemma and binds cytoplasmic AR. The AR-ligand complex dimerizes, translocates to the nucleus, and binds Androgen Response Elements (AREs) on DNA. This upregulates myogenic regulatory factors (MRFs) like MyoD and Myogenin, driving differentiation.

-

Non-Genomic Pathway (Rapid): this compound induces rapid phosphorylation of secondary messengers, specifically the PI3K/Akt/mTOR axis. This pathway is critical for protein accretion (hypertrophy) and inhibiting proteolysis (anti-catabolism) via FoxO suppression.

Interactive Signaling Pathway (Graphviz)

Caption: Dual-pathway activation by this compound: The genomic (blue) drives differentiation, while the non-genomic (yellow/green) drives protein synthesis.

Part 2: Experimental Design Strategy

Cell Line Integrity

-

Model: C2C12 Murine Myoblasts (ATCC CRL-1772).

-

Passage Limit: Strictly use passages 3–10. Higher passages lose myogenic potential.

-

Confluency Rule: Never allow myoblasts to exceed 70% confluency during expansion. Contact inhibition triggers premature cell cycle exit, desynchronizing the differentiation assay.

Compound Preparation

This compound is hydrophobic. Proper solubilization is critical to prevent micro-precipitation which causes false cytotoxicity.

-

Vehicle: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).

-

Stock Solution: 10 mM in 100% DMSO.

-

Working Concentration: 10 nM – 1

M. -

Vehicle Control: Final DMSO concentration must be

0.1% (v/v) in culture medium.

Part 3: Protocol - Differentiation & Treatment Assay

This protocol is designed to measure two distinct outcomes: Differentiation Efficiency (formation of myotubes) and Hypertrophy (size of myotubes).

Experimental Workflow Diagram

Caption: Timeline for C2C12 differentiation assay. Treatment is continuous from Day 0 to harvest.

Step-by-Step Methodology

Phase 1: Expansion (Growth Phase)

-

Culture C2C12 myoblasts in Growth Medium (GM) : DMEM (4.5 g/L glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

-

Incubate at 37°C, 5% CO

.

Phase 2: Seeding (Day -1)

-

Trypsinize and count cells.

-

Seed cells into 6-well plates (for protein/RNA) or 96-well optical plates (for imaging).

-

Target Density: 5,000 cells/cm

. -

Allow cells to attach for 24 hours until they reach ~80-90% confluency. Note: Differentiation requires cell-cell contact.

Phase 3: Induction & Treatment (Day 0)

-

Aspirate GM and wash once with warm PBS.

-

Add Differentiation Medium (DM) : DMEM + 2% Horse Serum (HS).

-

Why Horse Serum? Low growth factors in HS trigger cell cycle exit (G0) and fusion.

-

-

Spike-in Treatment:

-

Control: DM + 0.1% DMSO.

-

Low Dose: DM + 10 nM this compound.

-

High Dose: DM + 100 nM this compound.

-

(Optional) Positive Control: DM + 100 ng/mL IGF-1.

-

Phase 4: Maintenance (Day 2 & 4)

-

Refresh media every 48 hours.

-

Critical: this compound is metabolized; fresh compound must be added with every media change.

Phase 5: Fixation & Staining (Day 5 or 6)

-

Wash with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min.

-

Permeabilize with 0.2% Triton X-100.

-

Block with 1% BSA.

-

Primary Antibody: Anti-Myosin Heavy Chain (MHC) (e.g., MF20 clone).

-

Nuclear Stain: DAPI or Hoechst 33342.

Part 4: Key Readouts & Data Interpretation

Quantitative Metrics

Data should be normalized to the Vehicle Control (set to 100%).

| Metric | Definition | Biological Significance | Expected Effect (this compound) |

| Fusion Index | (Nuclei in MHC+ myotubes / Total nuclei) × 100 | Efficiency of differentiation. | Increase (10-20% vs Control) |

| Myotube Width | Average diameter of myotubes (measure 3 points/tube) | Hypertrophy (Protein Accretion). | Increase (Significant at >100nM) |

| MHC Expression | Western Blot band density (200 kDa) | Terminal differentiation marker. | Upregulation |

| CK Activity | Creatine Kinase enzymatic assay | Metabolic maturation. | Increase |

Molecular Markers (Western Blot / qPCR)

To validate the mechanism described in Part 1, assay the following targets at Day 3 :

-

Total MHC: Terminal differentiation marker (Increases).

-

Myogenin (MyoG): Early differentiation factor (Increases early, plateaus).

-

Phospho-Akt (Ser473): Marker of anabolic signaling activation.

-

Phospho-mTOR (Ser2448): Downstream effector of hypertrophy.

Part 5: Troubleshooting & Validation

Self-Validating Controls

-

Toxicity Check: If nuclei count in the treatment group is <80% of control, the dose is cytotoxic. This compound can be cytotoxic at >10

M. -

Differentiation Failure: If Control cells do not fuse by Day 4, the Horse Serum batch may be defective, or cells were passaged too many times.

Common Pitfalls

-

Serum Interference: Some batches of Horse Serum contain varying levels of endogenous androgens. Charcoal-stripped serum is recommended for highly sensitive AR assays, though standard HS is sufficient for morphological screens.

-

Solubility: If crystals are visible in the media, the steroid has precipitated. Sonicate the stock solution or reduce the final concentration.

References

-

Harridge, S., et al. (2025). C2C12 muscle cell line as a model to study androgen-induced myofibre hypertrophy. The Physiological Society. Link

-

Diel, P., et al. (2008). C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression.[1] Journal of Molecular Endocrinology. Link

-

Basualto-Alarcón, C., et al. (2020). Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health. PubMed Central. Link

-

Pronsato, L., et al. (2013). C2C12 myoblast sensitivity to different apoptotic chemical triggers. PubMed. Link

-

Kamanga-Sollo, E., et al. (2004). Role of IGF-I in the interaction between 17beta-estradiol and trenbolone acetate in bovine satellite cells. Domestic Animal Endocrinology. (Foundational protocol for steroid/IGF-1 crosstalk). Link

Sources

Technical Guide: Methandrostenolone Binding Affinity to Serum Hormone-Binding Globulin (SHBG)

[1]

Executive Summary

The pharmacological potency of Methandrostenolone (17

This technical guide provides a rigorous analysis of the structural mechanisms preventing this compound-SHBG complex formation, quantifies the Relative Binding Affinity (RBA) against standard reference ligands (DHT and Testosterone), and details a self-validating Competitive Binding Assay protocol for verifying these kinetics in a laboratory setting.

Molecular Mechanisms of Interaction

To understand the lack of binding affinity, one must analyze the crystallography of the SHBG ligand-binding domain (LBD). The human SHBG LBD is a hydrophobic pocket formed by a

Structural Determinants of High Affinity

Endogenous androgens like Dihydrotestosterone (DHT) bind SHBG through two critical anchor points:

-

C3-Ketone Interaction: The oxygen at C3 hydrogen bonds with specific residues (likely Ser42) in the pocket.

-

17

-Hydroxyl Interaction: The 17

The this compound Mismatch

This compound introduces two structural modifications that disrupt this mechanism:

-

17

-Methylation (Steric Hindrance): The introduction of a methyl group at the C17 -

-Unsaturation (A-Ring Planarity): The double bond between C1 and C2 flattens the A-ring. SHBG preferentially binds steroids with a saturated, slightly bent A-ring (like DHT). This conformational change further reduces the association constant (

Visualization: Structural Logic of Low Affinity

The following diagram illustrates the causal pathway from chemical structure to pharmacological outcome.

Figure 1: Structural determinants preventing this compound from binding SHBG. The 17

Quantitative Binding Kinetics

In competitive binding assays, affinity is often expressed as Relative Binding Affinity (RBA), where a reference ligand (usually DHT) is set to 100.

Comparative RBA Data

The following data synthesizes findings from seminal steroid biochemistry literature (e.g., Saartok et al., 1984; Pugeat et al., 1981).

| Compound | Structural Feature | RBA (relative to DHT=100) | Binding Classification |

| Dihydrotestosterone (DHT) | 5 | 100 | High Affinity (Reference) |

| Testosterone | ~19 - 50 | Moderate/High Affinity | |

| 17 | 17 | ~5 | Low Affinity |

| This compound | 17 | < 1 - 5 | Negligible / Very Low |

Interpretation

While Testosterone binds SHBG with significant affinity (sequestering ~40-60% of circulating T), this compound's RBA is effectively zero in a physiological context. The combination of the 17

Experimental Methodology: Competitive Binding Assay

To empirically verify the low binding affinity of this compound, we employ a Competitive Binding Assay using Dextran-Coated Charcoal (DCC) separation. This method relies on the principle that DCC adsorbs free steroid but cannot strip steroid bound to high-affinity proteins like SHBG.

Reagents and Preparation

-

Buffer: Tris-HCl (50 mM, pH 7.4) containing CaCl

(1 mM) to stabilize SHBG dimers. -

Source Protein: Human pregnancy serum (high SHBG content), stripped of endogenous steroids.

-

Radioligand: [

H]-Dihydrotestosterone (Specific Activity ~40-60 Ci/mmol). -

Competitor: Non-radioactive this compound (dissolved in ethanol, diluted in buffer).

-

Separation Agent: Dextran-Coated Charcoal (0.5% Norit A charcoal, 0.05% Dextran T-70).

Protocol Workflow

This protocol is designed to be self-validating. The inclusion of a "Total Binding" (TB) and "Non-Specific Binding" (NSB) control ensures assay integrity.

-

Serum Stripping: Incubate serum with DCC for 30 min at 25°C to remove endogenous steroids. Centrifuge and collect supernatant.

-

Equilibration:

-

Prepare assay tubes containing fixed concentration of SHBG (diluted serum).

-

Add fixed concentration of [

H]-DHT (approx. 1 nM). -

Add increasing concentrations of cold this compound (

to -

Control 1 (Total Binding): SHBG + [

H]-DHT + Buffer (no competitor). -

Control 2 (NSB): SHBG + [

H]-DHT + 1000-fold excess cold DHT.

-

-

Incubation: Incubate at 4°C for 16 hours to reach equilibrium.

-

Separation:

-

Add ice-cold DCC suspension to all tubes.

-

Incubate for 10 minutes on ice (critical timing).

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

-

Quantification: Aliquot supernatant (containing SHBG-bound complex) into scintillation fluid and count (CPM).

Data Analysis (Self-Validation)

Plot the ratio of Bound/Total (

-

Validation: If this compound has low affinity, the displacement curve will shift significantly to the right (high IC

) compared to a cold DHT control curve. -

Calculation: Calculate the Inhibition Constant (

) using the Cheng-Prusoff equation:

Visualization: Assay Workflow

Figure 2: Workflow for the Dextran-Coated Charcoal (DCC) Competitive Binding Assay.

Pharmacological Implications[1][6]

The "Free Hormone Hypothesis" posits that only the unbound fraction of a steroid is biologically active and capable of diffusing into the cytoplasm to bind the Androgen Receptor.

Because this compound does not bind SHBG, it bypasses the "buffer" system that regulates Testosterone.

-

Immediate Bioavailability: Upon absorption, nearly all this compound is available for tissue uptake or albumin binding (which is low affinity/high capacity and easily reversible).

-

Displacement Effect: While this compound itself doesn't bind SHBG, its presence does not displace endogenous Testosterone (since it cannot compete for the site). However, its lack of binding means high molar potency is achieved with lower doses compared to Testosterone, which would be heavily sequestered.

References

-

Saartok T, Dahlberg E, Gustafsson JA. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin.[2] Endocrinology. 1984;114(6):2100-2106.[3][2]

-

Pugeat MM, Dunn JF, Nisula BC. Transport of steroid hormones: interaction of 70 drugs with testosterone-binding globulin and corticosteroid-binding globulin in human plasma. J Clin Endocrinol Metab. 1981;53(1):69-75.

-

Hammond GL. Molecular properties of corticosteroid binding globulin and the sex-steroid binding proteins. Endocr Rev. 1990;11(1):65-79.

-

Westphal U. Steroid-Protein Interactions II. Monographs on Endocrinology. Vol 27. Berlin: Springer-Verlag; 1986.

Sources

- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]

- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

Transcriptional regulation by Methandrostenolone in skeletal muscle cells

An In-Depth Technical Guide to the Transcriptional Regulation by Methandrostenolone in Skeletal Muscle Cells

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a potent synthetic anabolic-androgenic steroid (AAS), is renowned for its profound effects on skeletal muscle hypertrophy. Its primary mechanism of action is the modulation of gene expression programs that govern muscle protein synthesis, satellite cell activity, and anti-catabolic processes. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's activity in skeletal muscle cells. We will dissect the canonical androgen receptor signaling pathway, identify key transcriptional targets, and discuss the crosstalk with other critical anabolic signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and providing detailed, self-validating protocols for investigating the transcriptomic landscape sculpted by this compound.

Introduction: The Molecular Basis of this compound Action

This compound (also known as Metandienone or Dianabol) is a testosterone derivative engineered to enhance anabolic properties.[1][2] Its efficacy in promoting muscle growth stems from its ability to interact with and activate intracellular androgen receptors (AR), which function as ligand-dependent transcription factors.[3][4] Upon activation, the this compound-AR complex orchestrates a genomic and non-genomic signaling cascade that ultimately shifts the cellular balance toward protein accretion and muscle fiber hypertrophy.[5][6] This is achieved by increasing the rate of muscle protein synthesis (MPS), enhancing nitrogen retention, and potentially modulating key myogenic regulatory pathways.[4][7][8]

The causality behind its potent anabolic effect lies in its direct influence on the cellular machinery of gene transcription. By binding to specific DNA sequences, the activated AR can upregulate genes essential for muscle growth while simultaneously repressing those involved in muscle atrophy.[5][9] Understanding this transcriptional regulation is paramount for developing novel therapeutics for muscle-wasting diseases and for comprehending the physiological consequences of AAS use.

The Androgen Receptor Signaling Cascade: A Genomic Master Switch

The primary pathway through which this compound exerts its effects is the canonical, or genomic, androgen receptor signaling pathway. This process is a multi-step molecular relay that translates the chemical signal of the steroid into a direct change in gene expression.

-

Cellular Entry and Receptor Binding : As a lipophilic steroid, this compound readily diffuses across the plasma membrane of skeletal muscle cells. In the cytoplasm, it binds to the ligand-binding domain of the androgen receptor (AR), which is typically sequestered in an inactive state by a complex of heat shock proteins (HSPs).[4][10]

-

Conformational Change and Nuclear Translocation : Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. This exposes a nuclear localization signal, prompting the activated this compound-AR complex to translocate into the nucleus.[1][11]

-

DNA Binding and Transcriptional Activation : Inside the nucleus, the AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs).[11][12][13] AREs are typically located in the promoter or enhancer regions of target genes.[9][14] The binding of the AR dimer to an ARE serves as an anchor point to recruit a suite of co-activator proteins and the general transcriptional machinery, including RNA polymerase II, to initiate the transcription of the target gene into messenger RNA (mRNA).[14][15]

This direct modulation of gene transcription is the foundational mechanism driving the anabolic effects of this compound.

Visualizing the Genomic Pathway

The following diagram illustrates the canonical signaling pathway initiated by this compound.

Caption: Canonical Androgen Receptor signaling pathway activated by this compound.

Key Transcriptional Targets and Downstream Anabolic Pathways

The binding of the this compound-AR complex to AREs modulates a wide array of genes crucial for muscle physiology. This includes genes directly involved in protein synthesis, satellite cell proliferation and differentiation, and nutrient sensing.[5]

Core Myogenic Genes

Studies on various androgens have shown that key myogenic regulatory factors (MRFs) and growth factors are primary targets. The most commonly identified genes upregulated by AAS include:

-

Insulin-like Growth Factor 1 (IGF-1) : A potent anabolic hormone that promotes muscle growth by activating the PI3K/Akt/mTOR signaling pathway, a central regulator of protein synthesis.[5][16][17]

-

Myogenic Differentiation (MyoD) & Myogenin (MYOG) : These are master regulatory transcription factors that control the differentiation of satellite cells (muscle stem cells) into mature muscle fibers, a process essential for muscle repair and hypertrophy.[5][16][18]

-

Actin and Myosin : The fundamental contractile proteins that constitute muscle fibers. Increased transcription of their respective genes directly contributes to the accretion of muscle tissue.[3]

Crosstalk with Other Signaling Pathways

The anabolic effects of this compound are amplified through its interaction with other signaling networks.

-

PI3K/Akt/mTOR Pathway : Upregulation of IGF-1 by the AR directly stimulates this pathway, which is arguably the most critical for muscle hypertrophy.[5][19] Activated mTORC1 phosphorylates downstream targets like p70S6K1 and 4E-BP1, leading to a dramatic increase in the translation of proteins.[19][20]

-

Myostatin (MSTN) Signaling : Myostatin is a negative regulator of muscle growth. Evidence suggests that androgens can suppress the myostatin signaling cascade, effectively "releasing the brakes" on muscle growth.[6][18]

-

Wnt and Notch Signaling : These pathways are integral to satellite cell activation and proliferation. Androgens can modulate the activity of both Wnt and Notch, further promoting the pool of cells available for myogenic differentiation.[4][16]

Summary of Key this compound-Regulated Genes

| Gene Target | Function in Skeletal Muscle | Expected Regulation |

| IGF-1 | Promotes hypertrophy via PI3K/Akt/mTOR pathway; enhances protein synthesis. | Upregulated[5][16] |

| MYOD1 | Master regulator of myogenesis; commits satellite cells to muscle lineage. | Upregulated[16][18] |

| MYOG | Drives terminal differentiation of myoblasts into myotubes. | Upregulated[5][16] |

| ACTA1 | (Alpha-Actin) A primary component of the thin filament in sarcomeres. | Upregulated[3] |

| MYH | (Myosin Heavy Chain) A primary component of the thick filament; motor protein. | Upregulated[3] |

| MSTN | (Myostatin) Negative regulator of muscle mass; inhibits myogenesis. | Downregulated[6][18] |

| FGFs | (Fibroblast Growth Factors) Involved in satellite cell proliferation. | Upregulated |

Methodologies for Studying Transcriptional Regulation

A multi-faceted approach is required to fully elucidate the transcriptional effects of this compound. The combination of in vitro cell culture models with genome-wide sequencing techniques provides a powerful toolkit. The C2C12 mouse myoblast cell line is a well-established and reliable model for studying myogenesis.[10]

Protocol 1: C2C12 Myoblast Culture and this compound Treatment

Rationale: This protocol establishes a reproducible in vitro system to study the direct effects of this compound on skeletal muscle cells, allowing for controlled dose-response and time-course experiments.

Step-by-Step Methodology:

-

Cell Culture Maintenance:

-

Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 70-80% confluency to maintain their proliferative, undifferentiated state.

-

-

Induction of Differentiation:

-

Seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates for RNA extraction) at a density of 2 x 10⁵ cells/well.

-

Allow cells to adhere and reach ~90% confluency in GM (approx. 48 hours).

-

To induce differentiation into myotubes, aspirate GM and replace it with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

-

-

This compound Treatment:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

On day 3 of differentiation (when myotubes are visible), treat cells with the desired final concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) by diluting the stock solution directly into the DM.

-

Self-Validation Control: Treat a parallel set of wells with an equivalent volume of DMSO to serve as the vehicle control. This is critical to ensure that observed effects are due to the compound and not the solvent.

-

Incubate for the desired time period (e.g., 6, 12, or 24 hours) before harvesting for downstream analysis.

-

Protocol 2: RNA-Sequencing (RNA-Seq) for Global Transcriptome Analysis

Rationale: RNA-Seq provides an unbiased, genome-wide view of the transcriptional changes induced by this compound, allowing for the discovery of novel target genes and affected pathways.

Step-by-Step Methodology:

-

RNA Isolation:

-

Harvest cells from Protocol 1 by aspirating media and adding TRIzol reagent directly to the well.

-

Isolate total RNA according to the manufacturer's protocol, followed by a DNase I treatment step to remove contaminating genomic DNA.

-

-

Quality Control (QC):

-

Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/280 ratio should be ~2.0).

-

Causality Check: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) ≥ 8 is required for high-quality, reliable sequencing data. Low-quality RNA can lead to a 3' bias and inaccurate quantification.

-

-

Library Preparation:

-

Enrich for messenger RNA (mRNA) from 1 µg of total RNA using oligo(dT) magnetic beads. This specifically selects for polyadenylated transcripts, which represent the protein-coding transcriptome.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first- and second-strand complementary DNA (cDNA).

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR to generate sufficient material for sequencing.

-

-

Sequencing and Bioinformatic Analysis:

-

Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

Perform initial QC on raw sequencing reads (e.g., using FastQC).

-

Align reads to the reference genome (e.g., mouse mm10) using an aligner like STAR.

-

Quantify gene expression levels (e.g., using featureCounts).

-

Perform differential gene expression (DGE) analysis between this compound-treated and vehicle control groups using packages like DESeq2 or edgeR.[21][22]

-

Perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify significantly affected biological processes.

-

Visualizing the RNA-Seq Workflow

Caption: Experimental and bioinformatic workflow for RNA-Seq analysis.

Protocol 3: Chromatin Immunoprecipitation (ChIP-Seq)

Rationale: ChIP-Seq identifies the specific genomic locations where the androgen receptor binds following this compound treatment. This provides direct evidence of gene regulation by mapping AR-DNA interactions across the entire genome.[11][12]

Step-by-Step Methodology:

-

Cross-linking and Cell Lysis:

-

Treat differentiated C2C12 myotubes with this compound or vehicle as described in Protocol 1.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest cells and lyse them to isolate nuclei.

-

-

Chromatin Shearing:

-

Isolate chromatin from the nuclei.

-

Fragment the chromatin into sizes ranging from 200-600 base pairs. This is a critical step and can be achieved via:

-

Sonication: Provides random shearing. Requires careful optimization to avoid over- or under-sonication.

-

Enzymatic Digestion (MNase): Tends to cleave in linker regions between nucleosomes.

-

-

The choice of method depends on the experimental goals, but sonication is more common for transcription factor ChIP.

-

-

Immunoprecipitation (IP):

-

Incubate the sheared chromatin overnight at 4°C with a highly specific antibody against the Androgen Receptor.

-

Self-Validation Control: In parallel, perform an IP with a non-specific IgG antibody. This control is essential to distinguish true AR-binding signals from background noise.

-

Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA (similar to steps in Protocol 2, but starting with DNA).

-

Sequence the ChIP DNA and a corresponding Input DNA control (sheared chromatin that did not undergo IP).

-

-

Bioinformatic Analysis:

-

Align sequence reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the AR-IP sample compared to the IgG-IP and Input controls.

-

Annotate the identified peaks to determine the nearest genes, identifying them as potential direct targets of AR regulation.

-

Visualizing the ChIP-Seq Workflow

Caption: Experimental and bioinformatic workflow for ChIP-Seq analysis.

Conclusion and Future Directions

This compound drives skeletal muscle hypertrophy primarily by activating the androgen receptor, which then functions as a transcription factor to directly modulate the expression of a vast network of genes. This genomic regulation, centered on the upregulation of key anabolic factors like IGF-1 and myogenic regulatory factors, is the cornerstone of its potent muscle-building effects. The integration of robust in vitro models with powerful genome-wide techniques like RNA-Seq and ChIP-Seq provides a clear and effective strategy for dissecting these complex transcriptional networks.

Future research should focus on integrating multi-omics data—combining transcriptomics with proteomics and metabolomics—to build a more holistic model of this compound's action. Furthermore, exploring the role of non-genomic AR signaling and its influence on transcriptional programs will provide a more complete picture.[5][23] The methodologies and insights presented in this guide offer a solid foundation for researchers to further unravel the intricate molecular dialogues orchestrated by androgens in skeletal muscle.

References

-

A Systematic Review of this compound. (2023). Athenaeum Scientific Publishers. [Link]

-

How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health. (2020). PubMed Central. [Link]

-

What is the mechanism of Metandienone?. (2024). Patsnap Synapse. [Link]

-

Dianabol Unveiled: A Systematic Review of this compound. (2023). ResearchGate. [Link]

-

Dianabol Unveiled: A Systematic Review of this compound (2023). Khaled Hamlaoui. [Link]

-

This compound. PubChem, NIH. [Link]

-

Anabolic Steroid Use and Abuse. Medscape Reference. [Link]

-

The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. (2023). PubMed Central. [Link]

-

Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function. Oxford Academic. [Link]

-

AAS and Gene Expression. TopSCHOLAR. [Link]

-

Trait: Muscle Hypertrophy (mTOR). (2020). FitnessGenes®. [Link]

-

The Role of the Androgen Receptor in Skeletal Muscle and Its Utility as a Target for Restoring Muscle Functions. (2023). MDPI. [Link]

-

Effects of methandienone on the performance and body composition of men undergoing athletic training. PubMed. [Link]

-

The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model. (2011). PubMed. [Link]

-

Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions. PubMed Central. [Link]

-

Metandienone. Wikipedia. [Link]

-

Metabolic effects of anabolic steroid on skeletal muscle. PubMed. [Link]

-

Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. PubMed. [Link]

-

An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq. (2023). NIH. [Link]

-

Identification and Characterization of Androgen Response Elements. PubMed. [Link]

-

The androgen receptor in mesenchymal progenitors regulates skeletal muscle mass via Igf1 expression in male mice. PNAS. [Link]

-

The program of androgen-responsive genes in neoplastic prostate epithelium. PNAS. [Link]

-

Anabolic steroid: effects on strength development. PubMed. [Link]

-

Human Metabolism of the Anabolic Steroid Methasterone: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS. SciELO. [Link]

-

Response element. Wikipedia. [Link]

-

Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine. PubMed. [Link]

-

Gene expression profiles and bioinformatics analysis in lung samples from ovalbumin-induced asthmatic mice. ResearchGate. [Link]

-

Anabolic and Catabolic Signaling Pathways That Regulate Skeletal Muscle Mass. (2018). Comprehensive Physiology. [Link]

-

Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Houston Methodist Scholars. [Link]

-

Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Steroids. [Link]

-

The impact of second-generation androgen receptor pathway inhibitors on skeletal muscle morphology and strategies to mitigate their effects in prostate cancer patients. Frontiers. [Link]

-

An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017). PLOS One. [Link]

-

Bioinformatics Analysis of Gene Expression Profiles for Risk Prediction in Patients with Septic Shock. PubMed Central. [Link]

-

Bioinformatic Analysis of Key Regulatory Genes in Adult Asthma and Prediction of Potential Drug Candidates. MDPI. [Link]

-

Human Metabolism of the Anabolic Steroid Methasterone. SciELO. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. A Systematic Review of this compound [athenaeumpub.com]

- 4. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Metandienone? [synapse.patsnap.com]

- 8. Effects of methandienone on the performance and body composition of men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Identification and characterization of androgen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Response element - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

- 15. Metabolic effects of anabolic steroid on skeletal muscle [pubmed.ncbi.nlm.nih.gov]

- 16. "AAS and Gene Expression" by Luke M. Pelton, Stephen A. Maris et al. [digitalcommons.wku.edu]

- 17. pnas.org [pnas.org]

- 18. The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trait: Muscle Hypertrophy (mTOR) | FitnessGenes® [fitnessgenes.com]

- 20. researchgate.net [researchgate.net]

- 21. Bioinformatics Analysis of Gene Expression Profiles for Risk Prediction in Patients with Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

Methandrostenolone's Impact on Nitrogen Retention and Protein Synthesis: A Technical Guide

Abstract

Methandrostenolone, a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of intense scientific and clinical interest for its profound effects on human physiology, particularly its ability to promote muscle growth. This technical guide provides an in-depth examination of the core mechanisms through which this compound exerts its anabolic effects: the enhancement of nitrogen retention and the stimulation of protein synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biochemical pathways, experimental validation, and quantitative impact of this compound on skeletal muscle.

Introduction: A Historical and Chemical Perspective

This compound (17α-methyl-17β-hydroxy-1,4-androstadien-3-one), first synthesized in the 1950s, rapidly gained prominence for its significant anabolic properties with comparatively reduced androgenic effects.[1] Its primary clinical applications were intended for treating muscle-wasting conditions and improving recovery in burn victims.[1] Chemically, the addition of a methyl group at the C17-alpha position allows for oral bioavailability, a key feature that contributed to its widespread use and, subsequently, its misuse in athletic circles.[2] This guide will dissect the foundational science behind its powerful anabolic actions.

The Cornerstone of Anabolism: Nitrogen Retention

A positive nitrogen balance is a fundamental prerequisite for muscle hypertrophy, indicating that the rate of protein synthesis exceeds the rate of protein breakdown. This compound has been demonstrated to be a powerful agent in promoting a state of positive nitrogen balance.[3]

Quantitative Impact on Nitrogen Balance

A notable clinical trial conducted by Hervey et al. (1981) on male weightlifters provides key quantitative insights into the effects of this compound on total body nitrogen.[4]

| Parameter | Placebo Group (Change over 6 weeks) | This compound Group (100 mg/day) (Change over 6 weeks) |

| Total Body Nitrogen (g) | No significant change | +255 g (± 69 g)[4] |

| Body Weight (kg) | No significant change | +2.3 kg (± 0.4 kg)[4] |

| Total Body Potassium (mmol) | No significant change | +436 mmol (± 41 mmol)[4] |

Table 1: Changes in Total Body Nitrogen, Body Weight, and Potassium in Male Weightlifters Treated with this compound or Placebo. Adapted from Hervey et al. (1981).[4]

The significant increase in total body nitrogen in the this compound group provides strong evidence of the drug's potent nitrogen-retaining capabilities.[4] Another study in patients undergoing peritoneal dialysis also demonstrated that this compound markedly enhanced nitrogen balance.[2]

Experimental Protocol: Measurement of Nitrogen Balance

A meticulously controlled nitrogen balance study is essential to quantify the effects of an anabolic agent. The following outlines a generalized protocol.

Objective: To determine the effect of this compound on nitrogen balance in healthy adult males.

Methodology:

-

Acclimatization Period (7-10 days): Participants are housed in a metabolic ward and consume a standardized diet with a fixed protein and calorie intake to allow for metabolic stabilization.

-

Baseline Data Collection (7 days): Continue the standardized diet. Collect all urine and feces for each 24-hour period. Analyze duplicate food portions and all excreta for nitrogen content using the Kjeldahl method.

-

Treatment Period (e.g., 2-6 weeks): Administer a standardized dose of this compound daily. Continue the standardized diet and complete 24-hour urine and fecal collections.

-

Data Analysis:

-

Nitrogen Intake = Nitrogen content of consumed food.

-

Nitrogen Output = (Urinary Nitrogen) + (Fecal Nitrogen) + (Integumental Nitrogen - estimated).

-

Nitrogen Balance = Nitrogen Intake - Nitrogen Output.

-

The Engine of Muscle Growth: Stimulation of Protein Synthesis

Beyond creating a nitrogen-permissive environment, this compound directly stimulates the synthesis of new proteins within muscle cells.[1][3]

Mechanistic Underpinnings: Androgen Receptor and Signaling Pathways

The anabolic effects of this compound are initiated by its binding to the androgen receptor (AR) in skeletal muscle tissue.[1][3] This ligand-receptor complex then translocates to the cell nucleus, where it binds to androgen response elements on DNA, thereby modulating the transcription of target genes involved in muscle growth.[3]

While direct human studies on this compound's impact on specific signaling pathways are limited, the broader understanding of androgens points to the involvement of the Akt/mTOR signaling pathway. This pathway is a central regulator of muscle protein synthesis.[5][6]

Evidence from Preclinical Studies

A study in rats demonstrated that treatment with this compound resulted in an increased content of key muscle protein fractions and enhanced the activity of RNA-polymerase, an enzyme crucial for gene transcription.[7]

| Muscle Protein Fraction | Control Group | This compound Group (0.5 mg/kg) |

| Myosin | Baseline | Increased[7] |

| Myofibrillar | Baseline | Increased[7] |

| Sarcoplasmic | Baseline | Increased[7] |

| RNA-Polymerase Activity | Baseline | Increased[7] |

Table 2: Qualitative Effects of this compound on Muscle Protein Fractions and RNA-Polymerase Activity in Rats. Adapted from a study on the metabolic effects of anabolic steroids on skeletal muscle.[7]

Experimental Protocol: Measurement of Muscle Protein Synthesis (Fractional Synthetic Rate)

The gold-standard method for quantifying muscle protein synthesis is through the use of stable isotope tracers coupled with muscle biopsies.[8][9]

Objective: To measure the fractional synthetic rate (FSR) of mixed muscle proteins in response to this compound administration.

Methodology:

-

Participant Preparation: Participants are admitted to a clinical research unit and fast overnight.

-

Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is initiated and maintained for several hours.

-

Muscle Biopsy 1 (Baseline): A baseline muscle biopsy is obtained from the vastus lateralis muscle using a Bergström needle under local anesthesia.

-

This compound Administration: A single oral dose of this compound is administered.

-

Serial Muscle Biopsies: Subsequent muscle biopsies are taken from the same muscle at timed intervals (e.g., 2, 4, and 6 hours post-administration) to measure the incorporation of the labeled amino acid into muscle protein.

-

Sample Analysis:

-

Muscle tissue is processed to isolate protein-bound and intracellular free amino acids.

-

The isotopic enrichment of the labeled amino acid in both pools is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

-

FSR Calculation: The FSR is calculated using the formula:

-

FSR (%/h) = (E_p2 - E_p1) / (E_ic * t) * 100

-

Where:

-

E_p1 and E_p2 are the enrichments of the tracer in the protein pool at two time points.

-

E_ic is the average enrichment of the tracer in the intracellular free amino acid pool (precursor pool).

-

t is the time between biopsies in hours.

-

-

Synthesis and Conclusion

The anabolic efficacy of this compound is unequivocally linked to its dual impact on nitrogen retention and protein synthesis. The robust promotion of a positive nitrogen balance creates an essential anabolic milieu, while the direct stimulation of muscle protein synthesis, likely mediated through androgen receptor binding and subsequent activation of the Akt/mTOR signaling pathway, drives the accretion of muscle tissue.

For drug development professionals, understanding these core mechanisms is paramount for the design of novel anabolic agents with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such compounds. While the misuse of this compound in non-medical contexts has led to its classification as a controlled substance, the fundamental biochemical principles of its action continue to inform the development of therapies for muscle wasting diseases and sarcopenia. Future research should aim to further elucidate the precise molecular targets of this compound within the intricate network of signaling pathways that govern muscle mass regulation.

References

-

Athenaeum Scientific Publishers. (2023, December 2). A Systematic Review of this compound. Retrieved from [Link]

- Goodman, C. A., & Hornberger, T. A. (2022). The role of mTORC1 in the regulation of skeletal muscle mass. Journal of Applied Physiology, 133(5), 1136-1147.

- Hervey, G. R., & Hutchinson, I. (1976). The effects of methandienone on the performance and body composition of men undergoing athletic training. The Journal of Physiology, 257(2), 47P–48P.

- Hervey, G. R., Knibbs, A. V., Burkinshaw, L., Morgan, D. B., Jones, P. R., Chettle, D. R., & Vartsky, D. (1976). "Anabolic" effects of methandienone in men undergoing athletic training. The Lancet, 308(7988), 699–702.

- Hervey, G. R., Knibbs, A. V., Burkinshaw, L., Morgan, D. B., Jones, P. R., Chettle, D. R., & Vartsky, D. (1981). Effects of methandienone on the performance and body composition of men undergoing athletic training. Clinical Science, 60(4), 457–461.

- Kim, I. Y., & Wolfe, R. R. (2018). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Comprehensive Physiology, 8(3), 1143–1162.

- Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Patsnap. (n.d.). What is the mechanism of Metandienone? Synapse. Retrieved from [Link]

- Suki, W. N., & Kokko, J. P. (1974). Influence of Anabolic Steroids on Nitrogen Balance in Chronic Peritoneal Dialysis.

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

- Toth, M. J., & Poehlman, E. T. (1994). The influence of various androgenic steroids on nitrogen balance and growth. The Journal of Clinical Endocrinology & Metabolism, 79(2), 473-478.

- Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and Science in Sports, 11(2), 160–163.

-

Wikipedia. (n.d.). Metandienone. Retrieved from [Link]

-

ResearchGate. (2023, November 28). Dianabol Unveiled: A Systematic Review of this compound. Retrieved from [Link]

- Wilkinson, D. J., & Phillips, B. E. (2017). Stable isotope tracers in muscle physiology research. Physiology News, (107), 28-31.

Sources

- 1. Activation of mTORC1 signaling and protein synthesis in human muscle following blood flow restriction exercise is inhibited by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic effects of anabolic steroid on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

Basic science research on Methandrostenolone's physiological effects

Technical Guide: Physiological Mechanisms and Experimental Analysis of Methandrostenolone

Executive Summary

This compound (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one), historically known as Dianabol, represents a foundational compound in the class of 17α-alkylated anabolic-androgenic steroids (AAS). While its clinical use has largely ceased due to a narrow therapeutic index, it remains a critical reference standard in basic science research for understanding androgen receptor (AR) transactivation, skeletal muscle hypertrophy, and drug-induced hepatotoxicity.

This technical guide dissects the molecular pharmacodynamics of this compound, contrasting its low AR binding affinity with its potent myotrophic efficacy. It further details the pathophysiology of its toxicology—specifically 17α-alkylation-mediated hepatic stress and concentric left ventricular hypertrophy—and provides validated experimental protocols for studying these endpoints.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

This compound is a derivative of testosterone with two critical structural modifications:

-

C1-C2 Double Bond: Increases the anabolic-to-androgenic ratio by reducing affinity for 5α-reductase, thereby preventing conversion to the more androgenic dihydrotestosterone (DHT) metabolites in target tissues (skin, prostate).

-

17α-Methylation: Sterically hinders hepatic metabolism by 17β-hydroxysteroid dehydrogenase, granting oral bioavailability but introducing significant hepatotoxicity.

The Binding Affinity Paradox

Unlike Nandrolone or Dihydrotestosterone, this compound exhibits low relative binding affinity (RBA) for the Androgen Receptor (approx. 5-10% of Testosterone). However, it acts as a potent AR agonist in transactivation assays.[1] This discrepancy suggests a mechanism where the drug-receptor complex exhibits high stability or recruits co-activators more efficiently in skeletal muscle tissue, or operates via non-genomic signaling pathways (e.g., MAPK/ERK activation).

Table 1: Comparative Pharmacological Profile

| Parameter | This compound | Testosterone | Nandrolone |

| Molecular Weight | 300.44 g/mol | 288.42 g/mol | 274.40 g/mol |

| Oral Bioavailability | High (due to 17α-methyl) | Low (First-pass metabolism) | Low |

| AR Binding Affinity | Low (~5-10%) | Reference (100%) | High (~150%) |

| 5α-Reduction | Negligible | High (to DHT) | High (to DHN) |

| Estrogenicity | Moderate (via 17α-methylestradiol) | Moderate (via Estradiol) | Low |

Physiological Mechanisms of Action

Genomic Signaling Pathway

The primary anabolic effect occurs via the classical genomic pathway. This compound diffuses into the cytoplasm, binds the AR, dissociates heat shock proteins (HSP90), and translocates to the nucleus. There, it dimerizes and binds to Androgen Response Elements (AREs) on DNA, recruiting co-activators (e.g., SRC-1) to upregulate transcription of muscle-specific genes (MHC, IGF-1).

Nitrogen Retention & Glycogenolysis

Physiologically, this transcription results in a positive nitrogen balance, essential for myofibrillar accretion. Concurrently, it enhances glycogen synthase activity, leading to the characteristic intracellular fluid retention and "fullness" observed in skeletal muscle.

Visualization: Androgen Receptor Signaling Cascade

Caption: Figure 1. The genomic signaling cascade of this compound, from passive diffusion to transcriptional activation of anabolic genes.

Toxicology & Pathophysiology[3]

Hepatotoxicity (17α-Alkylation Stress)

The 17α-methyl group prevents deactivation but induces significant hepatic stress. The mechanism involves:

-

Oxidative Stress: Accumulation of Reactive Oxygen Species (ROS) in hepatocytes.[2]

-

Mitochondrial Dysfunction: Impairment of the electron transport chain.

-

Cholestasis: Downregulation of Bile Salt Export Pump (BSEP), leading to bile acid accumulation and jaundice.

Cardiovascular Remodeling

Chronic exposure leads to concentric Left Ventricular Hypertrophy (LVH). This is distinct from physiological "athlete's heart" (eccentric hypertrophy) and is driven by:

-

Direct AR stimulation in cardiomyocytes.

-

Activation of the Renin-Angiotensin-Aldosterone System (RAAS), causing hypertension and fibrosis.[3]

Visualization: Mechanism of Hepatotoxicity

Caption: Figure 2. Pathophysiological pathways of 17α-alkylated steroid-induced liver injury, highlighting oxidative stress and BSEP inhibition.

Experimental Protocols

These protocols are designed for researchers to validate the physiological effects described above.

Protocol A: In Vitro Androgen Receptor Transactivation Assay

Purpose: To quantify the functional potency of this compound despite its low binding affinity.

-

Cell Line: Use CV-1 or HEK293 cells (low endogenous AR expression).

-

Transfection: Co-transfect with:

-

Human AR expression vector (e.g., pCMV-hAR).

-

Luciferase reporter plasmid containing AREs (e.g., MMTV-Luc).

-

-

Treatment:

-

Serum-starve cells for 24 hours using charcoal-dextran stripped FBS (to remove endogenous hormones).

-

Treat with this compound (0.1 nM – 1 µM).

-

Control: Testosterone (Positive), Ethanol vehicle (Negative), Bicalutamide (Antagonist check).

-

-

Measurement: Lyse cells after 24 hours and measure luminescence using a dual-luciferase assay system.

-

Validation: Signal should be dose-dependent and fully inhibited by Bicalutamide.

Protocol B: In Vivo Nitrogen Balance & Myotrophy (Rodent Model)

Purpose: To assess anabolic efficacy via nitrogen retention.

-

Subjects: Male Wistar rats, orchidectomized (castrated) to eliminate endogenous testosterone interference. Allow 2 weeks for washout.

-

Administration:

-

Group A: Vehicle (Sesame Oil).

-

Group B: this compound (Subcutaneous, 5 mg/kg/day).

-

Group C: this compound + AR Antagonist (to prove specificity).

-

-

Metabolic Cage Housing: House rats individually in metabolic cages to collect urine and feces daily.

-

Diet: Pair-feed all groups a standardized protein diet to control for appetite stimulation effects.

-

Analysis:

-

Measure Nitrogen Intake (

) vs. Nitrogen Excreted ( -

Nitrogen Balance (

) = -

Endpoint: Weigh Levator Ani muscle (classic biomarker for anabolic activity) upon sacrifice.

-

Protocol C: Assessment of Hepatotoxicity (ROS Markers)

Purpose: To quantify oxidative stress induced by 17α-alkylation.

-

Sample Preparation: Homogenize liver tissue from treated subjects in cold phosphate buffer.

-

Assays:

-

MDA (Malondialdehyde): Measure lipid peroxidation via TBARS assay. High levels indicate membrane damage.

-

GSH (Glutathione): Measure reduced glutathione levels. Depletion indicates oxidative stress.

-

ALT/AST: Serum analysis for leakage enzymes.

-

-

Causality Check: Compare this compound group vs. Non-alkylated Testosterone group. The alkylated group should show significantly higher MDA and lower GSH.

References

-

El Osta, R., et al. (2016). Anabolic steroids abuse and male infertility. Basic and Clinical Andrology. Link

-

Bond, P., et al. (2016). Anabolic-androgenic steroids: How do they work and what are the risks? Frontiers in Endocrinology. Link

-

Niedfeldt, M. W. (2018).[4] Anabolic Steroid Effect on the Liver. Current Sports Medicine Reports. Link

-

Bhasin, S., et al. (2001). Proof of the effect of testosterone on skeletal muscle. Journal of Endocrinology. Link

-

Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry. Link

-

Friedel, A., et al. (2006). Nitrogen retention and protein synthesis in anabolic steroid treated rats. Journal of Steroid Biochemistry. Link (Representative citation for methodology)

-

Torres-Calleja, J., et al. (2001). Effect of androgenic anabolic steroids on sperm quality and serum hormone levels. Fertility and Sterility. Link

Sources

- 1. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anabolic androgenic steroids and cardiomyopathy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anabolic Steroid Effect on the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cell-based reporter assays for screening anabolic activity

Application Note: Optimizing Cell-Based Reporter Assays for Anabolic Compound Screening

Introduction

The screening of anabolic compounds has evolved from non-specific in vivo rodent assays (e.g., the Hershberger assay) to precise, mechanism-based in vitro systems. This shift is driven by the 3Rs (Replacement, Reduction, Refinement) and the need to identify Selective Androgen Receptor Modulators (SARMs) that dissociate anabolic (muscle/bone) effects from androgenic (prostate/virilization) side effects.

This guide details the development and execution of cell-based reporter assays for two critical anabolic pathways:

-

Genomic Anabolism: The Androgen Receptor (AR) transactivation pathway.[1]

-

Anti-Catabolic/Myogenic Potentiation: The Myostatin/Activin (Smad2/3) pathway.

Mechanism of Action & Assay Logic

To ensure data integrity, we utilize a Dual-Luciferase Reporter System . This involves two distinct reporter enzymes expressed simultaneously within the cell:

-

Firefly Luciferase (Photinus pyralis): Driven by the specific response element (e.g., ARE or CAGA). Its activity correlates with the biological potency of the test compound.

-

Renilla Luciferase (Renilla reniformis): Driven by a constitutive promoter (e.g., TK or CMV). Its activity serves as an internal control for transfection efficiency, cell viability, and pipetting errors.

Pathway Visualization: AR Transactivation

The following diagram illustrates the molecular events triggering the reporter signal in an AR-based assay.

Figure 1: Mechanism of Androgen Receptor Transactivation. Ligand binding induces nuclear translocation and promoter activation.

Protocol 1: The Gold Standard AR Screen (MDA-kb2)

The MDA-kb2 cell line is the preferred model for screening anabolic activity. Derived from MDA-MB-453 breast cancer cells, these cells stably express endogenous human Androgen Receptor (AR) and a glucocorticoid receptor (GR), along with an MMTV-luciferase reporter construct.

Why this model? unlike transiently transfected HEK293 cells, MDA-kb2 cells maintain physiological levels of AR, reducing artifacts caused by receptor overexpression (e.g., "squelching" of co-activators).

Materials & Reagents

-

Cell Line: MDA-kb2 (ATCC® CRL-2713™).

-

Assay Media: Leibovitz's L-15 Medium (phenol red-free) + 10% Charcoal-Stripped Fetal Bovine Serum (CSS).

-

Critical: Standard FBS contains endogenous androgens that will max out the assay background. CSS is chemically treated to remove these hormones.

-

-

Control Ligand: Dihydrotestosterone (DHT) or R1881 (synthetic androgen).

-

Detection: Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Workflow

-

Preparation (Day 0):

-

Harvest MDA-kb2 cells.[2]

-

Resuspend in Assay Media (L-15 + 10% CSS).

-

Seed at 10,000 cells/well in a white-walled, clear-bottom 96-well plate.

-